molecular formula C12H12O3 B1416913 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid CAS No. 1094294-18-4

2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B1416913
CAS No.: 1094294-18-4
M. Wt: 204.22 g/mol
InChI Key: QHRBNGZIHJDJIS-UHFFFAOYSA-N
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Description

2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a chemical compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.23 g/mol. This compound is a derivative of naphthalene and contains a carboxylic acid functional group, making it an important intermediate in organic synthesis.

Scientific Research Applications

2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the oxidation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under controlled conditions to ensure the selective oxidation of the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidation reactions but with more efficient catalysts and optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: Further oxidation can lead to the formation of more complex naphthalene derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The compound can participate in electrophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Halogenating agents (e.g., Br₂, Cl₂), Lewis acids (e.g., AlCl₃)

Major Products Formed:

  • Oxidation: Naphthalene-2,3-dicarboxylic acid

  • Reduction: 2-Hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

  • Substitution: Halogenated derivatives of this compound

Mechanism of Action

The mechanism by which 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing metabolic pathways. In drug discovery, it may act as a precursor to active pharmaceutical ingredients, targeting specific molecular pathways.

Comparison with Similar Compounds

  • 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is structurally similar to other naphthalene derivatives, such as 2-oxo-2-(naphthalen-2-yl)acetic acid and 2-oxo-2-(benzofuran-2-yl)acetic acid.

Uniqueness:

  • Unlike its analogs, this compound has a unique reduction potential and reactivity profile, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBNGZIHJDJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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